2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Kinase inhibition FLT3 CYP450 selectivity

This fluorophenyl analog uniquely enables 19F NMR-based binding and metabolic tracing assays, inaccessible to non-fluorinated or bromophenyl congeners. With FLT3 IC50 of 4,350 nM and a ~7-fold selectivity window over CYP1A2 (IC50 30,000 nM), it is the optimal starting scaffold for kinase profiling panels requiring early CYP450 counterscreens. Its intermediate XLogP3 (~1.8–2.1) and TPSA (~58.1 Ų) deliver a balanced drug-like profile, while the single fluorine atom provides the highest ligand efficiency among halo-substituted series members (MW 286.31 g/mol). Choose this compound for hit-to-lead programs prioritizing metabolic stability, oral absorption SAR, and fragment-based drug discovery triaged by ligand efficiency indices.

Molecular Formula C15H15FN4O
Molecular Weight 286.31
CAS No. 2097899-50-6
Cat. No. B2471884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
CAS2097899-50-6
Molecular FormulaC15H15FN4O
Molecular Weight286.31
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)F)NC3=NC=NC=C3
InChIInChI=1S/C15H15FN4O/c16-12-3-1-11(2-4-12)7-15(21)20-8-13(9-20)19-14-5-6-17-10-18-14/h1-6,10,13H,7-9H2,(H,17,18,19)
InChIKeyHBSBRDOSMYDXNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097899-50-6): Compound Identity and Scaffold Context


2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one (CAS 2097899-50-6, molecular formula C₁₅H₁₅FN₄O, molecular weight 286.31 g/mol) is a synthetic small molecule built on an azetidinyl-pyrimidine scaffold . The structure features a 4-fluorophenylacetyl group linked to a 3-[(pyrimidin-4-yl)amino]azetidine core, placing it within a class of heterocyclic compounds explored as kinase inhibitor scaffolds [1]. It is catalogued by Life Chemicals (product code F6550-6729) as a screening compound for drug discovery [2]. The compound's ChEMBL identifier is CHEMBL1952142, and it is indexed in BindingDB with monomer ID BDBM50364777 [3].

Why In-Class Azetidinyl-Pyrimidine Analogs Cannot Be Interchanged with CAS 2097899-50-6


Within the 3-[(pyrimidin-4-yl)amino]azetidin-1-yl ethanone series, minor substituent changes on the acetyl moiety drive substantial divergence in molecular recognition, physicochemical profile, and biological selectivity [1]. The 4-fluorophenyl group in CAS 2097899-50-6 confers a distinct combination of lipophilicity (XLogP3 ≈ 1.8–2.1), hydrogen-bonding potential, and steric footprint compared to the 4-bromophenyl (CAS 2097899-55-1), indol-1-yl (CAS 2097918-82-4), and cyclopentyl (CAS 2097871-92-4) congeners [2]. These differences directly affect target engagement—evidenced by variable kinase inhibition profiles across the series—and metabolic stability, making untested substitution scientifically unsound without direct comparative data [3].

Quantitative Differentiation Evidence for CAS 2097899-50-6 Versus Closest Structural Analogs


Kinase Inhibition Selectivity: FLT3 vs. Off-Target CYP450 Profiling

In biochemical profiling, the target compound demonstrates measurable inhibition of FLT3 kinase (IC₅₀ = 4,350 nM) while displaying substantially weaker activity against cytochrome P450 isoforms CYP1A2 (IC₅₀ = 30,000 nM) and CYP2C19 (IC₅₀ > 10,000 nM), indicating a selectivity window of approximately 7-fold for FLT3 over CYP1A2 [1]. This selectivity profile can be compared with class-level observations for related azetidinyl-pyrimidine analogs, which have been reported to exhibit EGFR inhibitory activity with IC₅₀ values in the range of 740 nM to 3 µM in structurally related pyrimidine-containing EGFR inhibitor series [2].

Kinase inhibition FLT3 CYP450 selectivity Drug discovery

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Among Halo-Phenyl Congeners

The target compound (4-fluorophenyl derivative) exhibits computed XLogP3 ≈ 1.8–2.0 and topological polar surface area (TPSA) ≈ 58.1 Ų . In comparison, the 4-bromophenyl analog (CAS 2097899-55-1) has XLogP3 = 2.1 and identical TPSA = 58.1 Ų, reflecting increased lipophilicity due to the bromine substituent [1]. The cyclopentyl analog (CAS 2097871-92-4) shows XLogP3 = 2.0 and TPSA = 58.1 Ų [2]. The indole analog (CAS 2097918-82-4) has XLogP3 = 1.8 and TPSA = 63.0 Ų [3]. The 4-fluorophenyl substituent thus occupies an intermediate lipophilicity space with the lowest TPSA among aromatic congeners, which may favor membrane permeability while the electronegative fluorine atom provides unique hydrogen-bond acceptor capacity not present in the bromophenyl or cyclopentyl variants.

Lipophilicity Polar surface area Drug-likeness Medicinal chemistry

Halogen-Specific Reactivity: Synthetic Tractability for Late-Stage Derivatization

The 4-fluorophenyl moiety in CAS 2097899-50-6 provides a non-labile C–F bond that is stable under most cross-coupling and metabolic conditions, distinguishing it from the 4-bromophenyl analog (CAS 2097899-55-1), which contains a C–Br bond amenable to Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. While the bromophenyl analog is marketed as a versatile intermediate for cross-coupling reactions [2], the fluorophenyl derivative's C–F bond imparts metabolic oxidative stability and can participate in selective nucleophilic aromatic substitution (SₙAr) under specific conditions, offering orthogonal synthetic utility [3]. This difference in halogen reactivity means the two compounds serve distinct roles in library synthesis: the 4-fluorophenyl compound as a metabolically stable probe or final candidate, and the 4-bromophenyl compound as a diversification intermediate.

Late-stage functionalization Fluorine chemistry Cross-coupling Medicinal chemistry

Structural Alert: Azetidine Ring Conformational Rigidity and Its Impact on Target Binding Entropy

The azetidine ring shared by all analogs in this series introduces conformational rigidity compared to flexible-linker kinase inhibitors, which can reduce the entropic penalty upon target binding . The 3-[(pyrimidin-4-yl)amino] substitution on the azetidine ring positions the pyrimidine hydrogen-bonding motif in a defined spatial orientation. In CAS 2097899-50-6, the 4-fluorophenylacetyl group extends from the azetidine N1 position, creating a vector that places the fluorophenyl ring approximately 5–6 Å from the azetidine core. This contrasts with the cyclopentyl analog (CAS 2097871-92-4), where conformational flexibility of the cyclopentyl ring may reduce the entropic advantage [1]. The pyrimidine NH group provides a hydrogen-bond donor (count = 1 across all analogs), while the fluorine atom on the target compound adds a weak hydrogen-bond acceptor site not present in the cyclopentyl or indole analogs.

Conformational restriction Azetidine Entropic binding Scaffold design

Application Scenarios for 2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one Based on Quantitative Differentiation Evidence


Kinase Profiling Campaigns Requiring FLT3-Biased Scaffolds with CYP450 Selectivity

The target compound's FLT3 IC₅₀ of 4,350 nM combined with a ~7-fold selectivity window over CYP1A2 (IC₅₀ = 30,000 nM) supports its use as a starting scaffold in FLT3-focused kinase profiling panels [1]. Procurement of this specific fluorophenyl analog—rather than the bromophenyl or cyclopentyl variants—is warranted when the screening cascade includes early CYP450 counterscreens to deprioritize compounds with high metabolic liability risk. The fluorophenyl substituent's metabolic stability advantage over the bromophenyl analog further supports this application in hit-to-lead programs where CYP inhibition is a key liability filter.

Lead Optimization Programs Targeting Oral Bioavailability Through Balanced Lipophilicity

With XLogP3 ≈ 1.8–2.0 and TPSA ≈ 58.1 Ų, the target compound resides within favorable drug-like property space and is approximately 0.1–0.3 log units less lipophilic than the 4-bromophenyl analog [2]. This intermediate lipophilicity, combined with the smallest TPSA among aromatic congeners in this series, makes the compound a rational choice for structure-activity relationship (SAR) exploration aimed at optimizing oral absorption. Researchers prioritizing permeability over solubility should select this compound over the higher-TPSA indole analog (TPSA = 63.0 Ų), while those needing lower logP for solubility-limited series should favor this over the bromophenyl variant.

Fluorine-Specific Biophysical Probe Development: ¹⁹F NMR and Metabolic Tracing

The single fluorine atom in the 4-fluorophenyl substituent enables ¹⁹F NMR-based binding assays and metabolic tracing studies that are not feasible with the non-fluorinated cyclopentyl or indole analogs [3]. The C–F bond's metabolic stability and distinct ¹⁹F chemical shift sensitivity to local environment changes make this compound uniquely suitable for protein-observed and ligand-observed ¹⁹F NMR experiments. Procurement of this specific fluorinated analog is essential for research groups employing ¹⁹F NMR as a primary biophysical screening technique, as the bromophenyl analog lacks an NMR-active fluorine nucleus (¹⁹F has 100% natural abundance and spin-½, whereas ⁷⁹Br and ⁸¹Br are quadrupolar nuclei unsuitable for high-resolution NMR).

Fragment-Based Drug Discovery Requiring Ligand Efficiency-Optimized Scaffolds

The azetidinyl-pyrimidine core shared across this series provides conformational rigidity that reduces entropic binding penalties, but the target compound's fluorine atom adds a high-electronegativity hydrogen-bond acceptor without increasing molecular weight beyond the 286.31 g/mol baseline . This makes the fluorophenyl derivative the most ligand-efficient option among halo-substituted congeners when normalizing for heavy atom count. Procurement teams supporting fragment-based drug discovery (FBDD) programs should prioritize this compound over the bromophenyl analog (MW = 347.21 g/mol) when ligand efficiency indices (e.g., LE = ΔG / heavy atom count) are used as primary triage metrics.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.